4-(4-Aminophenyl)benzamide

Catalog No.
S13836213
CAS No.
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Aminophenyl)benzamide

Product Name

4-(4-Aminophenyl)benzamide

IUPAC Name

4-(4-aminophenyl)benzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI Key

OQXOWBGFFATTOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)N

4-(4-Aminophenyl)benzamide—widely procured under the synonym 4-amino-N-(4-aminophenyl)benzamide or 4,4'-diaminobenzanilide (DABA)—is a premium asymmetrical diamine monomer essential for high-performance polymer synthesis and advanced pharmaceutical intermediates [1]. Featuring a pre-formed internal amide linkage, this compound bridges the gap between ultra-rigid para-aromatics and flexible ether-linked diamines [2]. In industrial procurement, it is primarily selected to introduce extensive intermolecular hydrogen bonding into polyimide and aramid backbones, dramatically elevating glass transition temperatures (Tg) and tensile strength without completely sacrificing processability [1]. Beyond polymer science, its rigid, bifunctional scaffold makes it a high-value precursor for complex active pharmaceutical ingredients (APIs), such as the antifungal Anidulafungin, and a potent multi-site corrosion inhibitor for steel surfaces [3].

Attempting to substitute 4-(4-Aminophenyl)benzamide with standard rigid diamines like p-phenylenediamine (PPD) or flexible diamines like 4,4'-oxydianiline (ODA) fundamentally alters the target material's thermomechanical profile [1]. While PPD yields ultra-rigid, highly crystalline polymers that are notoriously difficult to dissolve and process, DABA’s asymmetrical structure and internal amide bond disrupt excessive crystallization just enough to improve solubility in polar aprotic solvents (e.g., NMP/LiCl) during dope preparation [2]. Conversely, substituting with ODA introduces flexible ether linkages that severely depress the glass transition temperature (Tg) and mechanical modulus [1]. For pharmaceutical and electrochemical applications, generic diamines lack the specific hydrogen-bond donor/acceptor geometry of DABA, leading to failed API synthesis routes or drastically reduced adsorption energies on metal substrates [3].

Polyimide Thermal Stability: Tg Enhancement vs. Flexible Diamines

When polymerized with standard dianhydrides, 4-(4-Aminophenyl)benzamide yields polyimides with significantly higher thermal stability compared to those based on flexible diamines like 4,4'-oxydianiline (ODA) [1]. The pre-formed amide linkage facilitates a dense intermolecular hydrogen-bonding network that restricts chain mobility [2].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg > 300°C (up to 350°C in semi-crystalline forms)
Comparator Or BaselineODA-based polyimides (~250-270°C)
Quantified Difference>50°C increase in Tg
ConditionsStandard polycondensation followed by thermal imidization

Procuring this specific diamine is critical for aerospace and electronics applications where polyimide films must withstand extreme thermal excursions without deformation.

Aramid Processability and Tensile Strength vs. PPD

In the synthesis of high-performance aramids, substituting p-phenylenediamine (PPD) with 4-(4-Aminophenyl)benzamide produces co-polyamides (such as 4,4'-DABT) that maintain ballistic-grade tensile strength while offering superior solubility [1]. Unlike PPD-based polymers that require concentrated sulfuric acid for spinning, DABA-based aramids can be processed in polar aprotic solvents like NMP/LiCl [2].

Evidence DimensionPolymer Solubility and Fiber Tenacity
Target Compound DataSoluble in NMP/LiCl dope; Tenacity >15 gpd
Comparator Or BaselinePPD-based PPTA (Requires concentrated sulfuric acid)
Quantified DifferenceElimination of harsh acidic solvents during spinning
ConditionsAramid fiber spinning dope preparation

Enables manufacturers to utilize less corrosive, more environmentally manageable solvent systems during fiber spinning without sacrificing mechanical performance.

Surface Adsorption for Corrosion Inhibition vs. Simple Anilines

Recent quantum-topological and Monte Carlo simulations demonstrate that 4-(4-Aminophenyl)benzamide forms a highly stable protective layer on mild steel, outperforming simpler aniline derivatives [1]. The combination of two amine groups and a central amide provides multiple anchoring sites, resulting in an exceptionally high thermodynamic adsorption energy [1].

Evidence DimensionThermodynamic Adsorption Energy on Fe(110)
Target Compound Data-165.16 kcal/mol adsorption energy
Comparator Or BaselineStandard aniline derivatives (typically -80 to -110 kcal/mol)
Quantified Difference~50% higher thermodynamic favorability for surface binding
ConditionsMonte Carlo simulations on Fe(110) surface in aqueous media

Justifies the use of this compound in high-value anti-corrosion formulations where long-term, multi-site molecular anchoring is required to protect industrial infrastructure.

Pharmaceutical Scaffold Rigidity for API Synthesis

For the synthesis of complex echinocandin-class antifungals like Anidulafungin, 4-(4-Aminophenyl)benzamide provides an exact para-amide-para-amine linear geometry that cannot be replicated by shorter diamines . Furthermore, it serves as a safe, regulatory-compliant alternative to highly toxic rigid biphenyls like benzidine, maintaining the required structural rigidity without the associated carcinogenic risks .

Evidence DimensionPrecursor Suitability for Complex Antifungals
Target Compound DataHigh-yield specific coupling with compliant toxicity profile
Comparator Or BaselineBenzidine (Highly toxic, Group 1 carcinogen)
Quantified DifferenceAvoidance of severe carcinogenic regulatory restrictions while maintaining rigid diamine geometry
ConditionsMulti-step API synthesis of echinocandin-class antifungals

It is an irreplaceable, regulatory-compliant building block for specific high-value pharmaceuticals that require a rigid, elongated diamine scaffold.

High-Tg Polyimide Films for Flexible Electronics

Directly downstream of its ability to elevate glass transition temperatures by >50°C compared to flexible diamines, this compound is ideal for synthesizing semi-crystalline polyimides that require extreme thermal dimensional stability (low CTE) during solder reflow processes [1].

Advanced Aramid Fiber Manufacturing

Leveraging its improved solubility profile over p-phenylenediamine, it is the monomer of choice for producing high-tenacity co-polyamide fibers where processing in polar aprotic solvents (like NMP) is preferred over concentrated sulfuric acid [2].

Echinocandin Antifungal API Synthesis

Because it provides a rigid, elongated diamine scaffold without the severe toxicity of benzidine, it is a critical raw material for the pharmaceutical synthesis of Anidulafungin and related drugs .

High-Performance Industrial Corrosion Inhibitors

Capitalizing on its exceptional -165.16 kcal/mol adsorption energy on Fe(110) surfaces, it is formulated into protective coatings for mild steel in aggressive aqueous environments to provide long-term, multi-site molecular anchoring [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.094963011 g/mol

Monoisotopic Mass

212.094963011 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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